CYCLO(-GLY-GLU)

Description

Historical Context and Evolution of Cyclic Dipeptide Research

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides, formed from the condensation of two amino acids. mdpi.com First discovered in the late 19th century, they were initially dismissed as mere byproducts of peptide synthesis or degradation. nih.gov However, the 20th century saw a paradigm shift in this perception.

The first crystal structure of a DKP was reported in 1938, laying the groundwork for understanding their rigid, six-membered ring structure. nih.gov This rigidity imparts significant resistance to enzymatic degradation, a key advantage over their linear peptide counterparts. mdpi.comfrontiersin.org Over the decades, research has revealed that DKPs are not inert molecules but are widespread in nature, produced by organisms ranging from bacteria and fungi to plants and animals. nih.govfrontiersin.org They are now recognized as important metabolic intermediates with a vast array of biological activities. nih.govitjfs.com

The evolution of DKP research has been propelled by advancements in synthetic and analytical techniques. mdpi.com The development of methods for their efficient synthesis has made these compounds more accessible for scientific investigation. mdpi.com Furthermore, sophisticated analytical tools have enabled the identification and characterization of a growing number of naturally occurring DKPs and their derivatives.

Significance of Cyclo(-Gly-Glu) within the Diketopiperazine Class

Within the diverse family of diketopiperazines, Cyclo(-Gly-Glu) holds a unique position due to the specific properties endowed by its constituent amino acids: glycine (B1666218) and glutamic acid. The presence of the glutamic acid residue, with its carboxylic acid side chain, introduces a potential for specific interactions and functional roles not present in many other DKPs.

Cyclo(-Gly-Glu) is recognized as a valuable building block in peptide synthesis, particularly for creating more complex cyclic peptides with enhanced stability and bioactivity. chemimpex.com Its structure is also being explored for its potential in neuropharmacology, with investigations into its effects on neurotransmitter systems. chemimpex.com This suggests a potential role in the study and development of therapies for neurological disorders. chemimpex.com

Current Research Paradigms and Emerging Areas for Cyclo(-Gly-Glu)

Current research on Cyclo(-Gly-Glu) is multifaceted, spanning several key areas:

Biomaterials: The compound is being utilized in the development of advanced biomaterials, such as enhancing the properties of hydrogels for tissue engineering and regenerative medicine. chemimpex.com

Drug Delivery: Its unique structure is being harnessed to create novel drug delivery systems. chemimpex.com These systems aim to improve the solubility and bioavailability of drugs that are otherwise difficult to administer effectively. chemimpex.com

Antioxidant Research: The potential antioxidant properties of Cyclo(-Gly-Glu) are under investigation, which could lead to its use in supplements or pharmaceuticals aimed at mitigating oxidative stress. chemimpex.com

Catalysis and Sensor Development: The ability of Cyclo(-Gly-Glu) to form stable complexes with metal ions opens up possibilities for its use in catalysis and the development of new sensors. chemimpex.com

Emerging research is likely to delve deeper into the specific mechanisms of action of Cyclo(-Gly-Glu) in these various applications. A greater understanding of its interactions at a molecular level will be crucial for optimizing its use and designing novel derivatives with enhanced functionalities.

Interactive Data Table: Research Focus on Cyclo(-Gly-Glu)

| Research Area | Key Focus | Potential Applications |

| Peptide Synthesis | Building block for cyclic peptides | Drug development |

| Neuropharmacology | Effects on neurotransmitter systems | Neurological disorder therapies |

| Biotechnology | Enhancing hydrogel properties | Tissue engineering, regenerative medicine |

| Drug Delivery | Novel drug delivery vehicles | Improved drug solubility and bioavailability |

| Antioxidant Research | Reducing oxidative stress | Supplements, pharmaceuticals |

| Materials Science | Complexation with metal ions | Catalysis, sensor development |

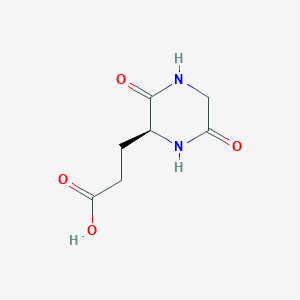

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c10-5-3-8-7(13)4(9-5)1-2-6(11)12/h4H,1-3H2,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLSPLQAZRBQJX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428620 | |

| Record name | 3-[(2S)-3,6-Dioxopiperazin-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16364-35-5 | |

| Record name | 3-[(2S)-3,6-Dioxopiperazin-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for Cyclo Gly Glu

Chemical Synthesis Methodologies

Chemical synthesis offers a controlled route to produce Cyclo(-Gly-Glu) and its derivatives, allowing for precise structural modifications. The primary methods involve either building the peptide on a solid support or cyclizing a linear precursor in solution.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of linear peptides that can be subsequently cyclized. lsu.edu The synthesis of a cyclic peptide like Cyclo(-Gly-Glu) on a solid support typically involves assembling the linear dipeptide (Gly-Glu or Glu-Gly) on a resin, followed by on-resin cyclization before cleavage from the support.

The process begins with the attachment of the first protected amino acid to the resin. lsu.edu For Cyclo(-Gly-Glu), this would involve either Fmoc-Gly or Fmoc-Glu(O-tBu) linked to a suitable resin. The widely used Fmoc/tBu strategy employs the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for protecting the α-amino group and acid-labile groups like tert-butyl (tBu) for side-chain protection, such as the carboxylic acid group of glutamic acid. iris-biotech.de After the linear peptide is assembled, the terminal protecting group is removed, and the now-free amine attacks the C-terminal ester linked to the resin, inducing cyclization.

Recent advancements have led to automated continuous-flow solid-phase synthesis methods for cyclic peptides, which can improve efficiency and yield. nih.gov While specific protocols for Cyclo(-Gly-Glu) are not extensively detailed, the principles are illustrated by the synthesis of other cyclic peptides containing glutamic acid, such as cyclo(Arg-Gly-Asp-D-Phe-Glu). biosynth.com

Table 1: Key Stages in Solid-Phase Synthesis of Cyclo(-Gly-Glu)

| Stage | Description | Key Reagents/Conditions |

|---|---|---|

| Resin Attachment | The C-terminal amino acid (e.g., Fmoc-Gly) is anchored to a solid support resin. | 2-Chlorotrityl chloride resin, DIPEA |

| Deprotection | The Fmoc protecting group is removed from the α-amino group. | 20-40% piperidine (B6355638) in DMF |

| Coupling | The next protected amino acid (e.g., Fmoc-Glu(O-tBu)-OH) is coupled to the free amine. | HBTU, HATU, or other coupling agents; DIPEA or other bases |

| Final Deprotection | The Fmoc group from the N-terminal amino acid is removed to expose the free amine for cyclization. | 20-40% piperidine in DMF |

| On-Resin Cyclization | The N-terminal amine attacks the C-terminal ester linkage to the resin, forming the cyclic peptide. | DIPEA or other bases to facilitate intramolecular reaction |

| Cleavage & Purification | The cyclic peptide is cleaved from the resin and side-chain protecting groups (like tBu) are removed. The final product is purified. | TFA-based cleavage cocktail (e.g., 95% TFA); HPLC |

Solution-phase synthesis involves preparing the linear dipeptide precursor, H-Gly-Glu-OH, which is then cyclized in solution. This method, while often more labor-intensive than SPPS for longer peptides, can be effective for small molecules like dipeptides. itjfs.com A critical challenge in solution-phase cyclization is preventing intermolecular reactions, which lead to the formation of cyclic dimers—cyclo(-Gly-Glu-Gly-Glu)—or higher-order polymers. mdpi.comnih.gov

To favor the desired intramolecular cyclization, the reaction is typically performed under high-dilution conditions. This principle states that at very low concentrations, the probability of the two ends of the same molecule finding each other is higher than the probability of two different molecules reacting. The choice of activating agent (coupling reagent) and solvent is also crucial for optimizing the yield and purity of the final product.

Research on the synthesis of the related tripeptide cyclo(Gly-l-Pro-l-Glu) highlights common challenges. mdpi.comnih.gov In that case, attempts to cyclize the linear tripeptide precursor often resulted in the formation of a cyclic hexapeptide dimer. mdpi.comnih.gov Temperature control is also critical, as higher temperatures can induce racemization, leading to diastereomeric impurities. mdpi.comnih.gov For instance, cyclization at elevated temperatures led to the formation of cyclo(Gly-l-Pro-d-Glu) instead of the all-L isomer. mdpi.com

Table 2: Factors Influencing Solution-Phase Cyclization of Peptides

| Parameter | Objective | Typical Conditions & Considerations |

|---|---|---|

| Concentration | Minimize intermolecular polymerization. | High dilution (typically <1 mmol/L). |

| Coupling Reagent | Efficiently activate the carboxylic acid for amide bond formation. | Carbodiimides (e.g., EDC), phosphonium (B103445) salts (e.g., PyBOP), or uronium salts (e.g., HATU). |

| Temperature | Prevent racemization of amino acid stereocenters. | Reactions are often run at low temperatures (e.g., 0 °C to room temperature). mdpi.com |

| Solvent | Solubilize the peptide and facilitate the reaction. | Aprotic polar solvents like DMF, CH2Cl2, or acetonitrile. rsc.org |

The application of green chemistry principles to peptide synthesis aims to reduce the environmental impact of the production process. thieme-connect.deacs.org This involves using safer solvents, improving atom economy, and minimizing energy consumption.

A major focus is replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which are widely used in SPPS. acs.org Researchers have explored greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). acs.org In some cases, water can be used as a solvent, significantly improving the environmental profile of the synthesis. researchgate.net

Another key aspect is the atom economy of coupling reagents. Many highly effective reagents used for amide bond formation, such as HATU and HBTU, have poor atom efficiency and generate significant waste. acs.org While a universally applicable green solution for peptide bond formation remains a challenge, research continues into developing more sustainable catalytic methods. acs.org Microwave-assisted synthesis represents an energy-efficient alternative, often reducing reaction times and improving yields. researchgate.net

Solution-Phase Cyclization Techniques and Optimization

Biosynthetic Pathways and Natural Occurrence

Cyclic dipeptides, including Cyclo(-Gly-Glu), are widespread in nature, produced by a variety of organisms as secondary metabolites. researchgate.netresearchgate.net Their formation can occur through dedicated enzymatic pathways in microbes or as byproducts of protein metabolism in other biological systems.

Cyclo(-Gly-Glu) is among the cyclodipeptides identified from natural sources. itjfs.com Microorganisms, particularly bacteria and fungi, are prolific producers of these compounds. tandfonline.comresearchgate.net The biosynthesis is primarily catalyzed by two types of enzymes: nonribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs). researchgate.net

NRPSs are large, modular enzymes that can incorporate both standard and non-proteinogenic amino acids into peptides without a messenger RNA template. tandfonline.com CDPSs are a family of tRNA-dependent enzymes that utilize aminoacyl-tRNAs as substrates to form the dipeptide bond and catalyze cyclization. researchgate.net

While the specific microbial sources of Cyclo(-Gly-Glu) are not extensively documented, numerous related compounds have been isolated. For example, cyclo(Gly-l-Pro-l-Glu) was isolated from a Ruegeria bacterium associated with a marine sponge. mdpi.comnih.gov Lactic acid bacteria (LAB), commonly found in fermented foods, are also known to produce a variety of cyclic peptides, such as cyclo(Gly-Leu). tandfonline.com The presence of cyclo(Glu-Gly) has been noted in lists of known cyclodipeptides found in nature. itjfs.com

Table 3: Examples of Microbially Produced Cyclic Dipeptides

| Cyclic Dipeptide | Producing Organism(s) | Reference |

|---|---|---|

| Cyclo(Phe-Pro) & Cyclo(Val-Pro) | Lactobacillus plantarum | itjfs.com |

| Cyclo(Gly-l-Pro-l-Glu) | Ruegeria sp. | mdpi.comnih.gov |

| Cyclo(Leu-Pro) | Lacticaseibacillus casei | tandfonline.com |

Cyclic dipeptides can also form endogenously in higher organisms, often as metabolic byproducts of protein or peptide degradation. itjfs.com For example, the well-studied cyclo(His-Pro) is found in the mammalian central nervous system. itjfs.comnih.gov

The formation of Cyclo(-Gly-Glu) in biological systems could theoretically arise from the breakdown of larger peptides or proteins that contain a Gly-Glu sequence. A known parallel is the formation of cyclo(Cys-Gly) from the thermal degradation of the crucial endogenous antioxidant glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine). itjfs.com Similarly, the tripeptide Gly-Pro-Glu, which is the N-terminal sequence of insulin-like growth factor (IGF-1), can be metabolized to form cyclo(Gly-Pro). mdpi.com This suggests that endogenous peptides containing a Gly-Glu linkage could serve as precursors for the spontaneous or enzyme-assisted cyclization to form Cyclo(-Gly-Glu). However, specific metabolic pathways leading to endogenous Cyclo(-Gly-Glu) have yet to be fully elucidated.

Thermal and Enzymatic Formation from Linear Precursors

The formation of the Cyclo(-Gly-Glu) ring structure from its linear dipeptide precursor, Glycyl-glutamic acid (Gly-Glu), or related peptides can be achieved through both thermal and enzymatic methods. These processes involve an intramolecular condensation reaction to form the stable six-membered diketopiperazine ring.

Thermal Formation

Heating is a straightforward and often solvent-free method to induce the cyclization of linear dipeptides into their corresponding DKPs. mdpi.com Studies on various dipeptides have shown that solid-state heating can produce pure cyclodipeptides in quantitative yields. mdpi.com The process involves an endothermic reaction where the linear dipeptide undergoes dehydration to form the cyclic product. acs.org For Cyclo(-Gly-Glu) specifically, its formation can occur via the thermal degradation and deamidation of the related linear peptide Glycyl-l-glutamine (Gly-Gln). researchgate.net

The efficiency of thermal cyclization is influenced by several factors, including temperature, pH, and the sequence of the precursor peptide. tandfonline.comnih.gov Research on the formation of other DKPs from tripeptide precursors, such as the conversion of Ala-Hyp-Gly to cyclo(Ala-Hyp), demonstrates that heating is a highly effective method. google.com The yield of this reaction is significantly dependent on both temperature and pH, with near-complete cyclization achieved under optimized conditions. tandfonline.com This principle suggests that linear tripeptides containing the Gly-Glu sequence could also serve as effective precursors for the thermal production of Cyclo(-Gly-Glu). The nature of the amino acid side chains also plays a role; for instance, greater steric hindrance in side chains can lower the required temperature for cyclization. mdpi.comitjfs.com

Table 1: Key Factors and Observations in Thermal DKP Formation

| Factor | Observation | Reference |

|---|---|---|

| Temperature | DKP formation yields increase significantly with higher temperatures (e.g., 80-100°C). | tandfonline.com |

| pH | Optimal pH for DKP formation from tripeptides is often in the slightly acidic to neutral range (pH 5.0-7.0). Yields decrease drastically in alkaline conditions (>pH 9.0). | tandfonline.com |

| Precursor Structure | Tripeptides can be more efficient precursors than dipeptides for thermal cyclization. The amino acid sequence significantly impacts reaction efficiency. | tandfonline.comgoogle.com |

| Side Chain | Steric hindrance of side chains can influence the minimum reaction temperature required for cyclization. | mdpi.comitjfs.com |

Enzymatic Formation

Enzymatic synthesis offers a highly specific and efficient alternative for peptide cyclization under mild conditions. researchgate.net Peptide ligases are a class of enzymes capable of catalyzing the formation of peptide bonds, including the intramolecular bond required for cyclization. researchgate.netmdpi.com

Key enzyme classes used for this purpose include:

Sortases: These bacterial transpeptidases, such as Sortase A, recognize a specific C-terminal sorting signal (e.g., LPXTG) on a linear peptide. The enzyme cleaves the peptide and forms a covalent acyl-enzyme intermediate, which is then resolved by a nucleophilic attack from an N-terminal amine (often a glycine) on the same peptide, resulting in a head-to-tail cyclized product. mdpi.comuva.nl

Asparaginyl Endoproteases (AEPs): Enzymes like Butelase-1, isolated from plants, are highly efficient natural peptide cyclases. uva.nl Butelase-1 recognizes a C-terminal Asx-His-Val motif (where Asx is Asp or Asn), cleaves after the Asx residue, and ligates it to an N-terminal nucleophile, making it a powerful tool for macrocyclization. mdpi.comuva.nl

Engineered Ligases: Subtilisin-derived enzymes, such as Omniligase-1, have been engineered to have a broad substrate scope and high catalytic efficiency, making them versatile tools for the cyclization of diverse peptide sequences. nih.gov

While direct enzymatic synthesis of Cyclo(-Gly-Glu) is not extensively documented, the existing enzymatic tools provide a viable and highly specific pathway. researchgate.netuva.nl A linear precursor such as Gly-Glu-Sortase-tag could theoretically be designed for cyclization by Sortase A. Furthermore, enzymes that naturally catalyze isopeptide bond formation between an N-terminus and a glutamic acid side chain have been identified, highlighting the biological precedent for such enzymatic cyclizations involving glutamic acid. shu.edu

Rational Design and Synthesis of Cyclo(-Gly-Glu) Derivatives

To explore and enhance the bioactivity of Cyclo(-Gly-Glu), researchers can employ rational design to synthesize derivatives with modified structures. chemimpex.com These modifications aim to alter the compound's conformation, stability, and interaction with biological targets.

Structural Modification Strategies for Enhanced Bioactivity

The modification of the core Cyclo(-Gly-Glu) scaffold can be achieved through several strategies to fine-tune its physicochemical and pharmacological properties. The primary targets for modification are the peptide backbone and the glutamic acid side chain. shu.edupeptide.com

Common strategies include:

Side Chain Modification: The carboxylic acid group on the glutamic acid side chain is a prime target for modification. It can be converted into amides, esters, or other functional groups to alter polarity, charge, and hydrogen bonding capacity. shu.edupeptide.com This can be used to create lactam bridges by forming a stable amide bond with the side chain of another amino acid like lysine (B10760008) within a larger peptide sequence. peptide.combiosyntan.de

N-Methylation: Introducing a methyl group to one of the backbone amide nitrogens (N-methylation) is a powerful strategy. This modification restricts the conformational flexibility of the peptide ring and can protect the adjacent peptide bond from proteolytic degradation, thereby enhancing bioavailability. rsc.org

Incorporation of Non-canonical Amino Acids: Replacing Gly or Glu with D-amino acids or other unnatural amino acids can have profound effects on the peptide's conformation and stability. shu.edu Inverting the stereochemistry at one alpha-carbon subtly alters side-chain vectors, which can dramatically change the global shape of the macrocycle and its interaction with biological targets. rsc.org

Table 2: Common Structural Modification Strategies and Their Rationale

| Modification Strategy | Target Site | Intended Effect | Reference |

|---|---|---|---|

| Amidation/Esterification | Glutamic acid side chain carboxyl group | Modify charge, polarity, and hydrogen bonding; form lactam bridges. | shu.edubiosyntan.de |

| N-Methylation | Backbone amide nitrogen | Increase proteolytic stability; restrict conformation. | rsc.org |

| D-Amino Acid Substitution | Backbone α-carbon | Induce specific turns; alter global conformation; enhance stability. | rsc.org |

| Amide Bond Isosteres | Backbone amide bond | Replace scissile bonds to increase stability; alter geometry. | shu.edu |

Impact of Side Chain Alterations on Research Outcomes

Altering the side chain of the glutamic acid residue in Cyclo(-Gly-Glu) can significantly impact its physical and biological properties. The side chain is not merely a passive component; it actively influences the molecule's conformation, stability, and its ability to engage in intermolecular interactions.

Conformational Effects: The size and nature of the side chains strongly influence the conformation of the DKP ring, which can exist in either a planar or a puckered boat-like state. itjfs.com Modifications to the glutamic acid side chain can shift this equilibrium, thereby altering the spatial presentation of other functional groups.

Self-Assembly and Material Properties: For cyclic peptides, side chains are critical in directing self-assembly into higher-order structures like peptide nanotubes. rsc.org Variations in side chains, including changes in bulkiness or charge, can affect the stacking arrangements and packing efficiency of the cyclic units, which is crucial for applications in biomaterials. rsc.org For example, research on cyclo(L-Asp-D-Leu-L-Lys-D-Leu)₂ showed that the larger leucine (B10760876) side chains facilitated a specific antiparallel stacking arrangement. rsc.org

Advanced Structural and Conformational Analysis of Cyclo Gly Glu

Diketopiperazine Ring Conformation Studies

X-ray crystallography is the definitive method for determining the precise molecular structure of a compound in its solid, crystalline state. It provides atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, revealing the conformation of the DKP ring and the orientation of its substituents.

For cyclic dipeptides, crystallographic studies have revealed both planar and non-planar ring systems. DKPs with small substituents, like Cyclo(Gly-Gly), often exhibit a planar ring conformation in the crystal lattice. mdpi.com In contrast, those with bulkier side chains tend to adopt puckered boat or twist-boat conformations. mdpi.com

A detailed study on Cyclo(L-Glu-L-Glu), an analogue of the target compound, identified two distinct polymorphic crystal forms. In both forms, the DKP ring adopts a boat conformation, with the two glutamic acid side chains folded over the ring. researchgate.netacs.org This experimental finding highlights how side chains can induce a non-planar ring structure. The crystal packing is stabilized by a network of hydrogen bonds involving the amide groups of the DKP ring and the carboxylic acid groups of the side chains. A similar analysis of Cyclo(-Gly-Glu) would be expected to reveal the precise puckering of its DKP ring and the complex intermolecular hydrogen-bonding network driven by its single glutamic acid side chain.

| Parameter | Value |

|---|---|

| Chemical Formula | C10H14N2O6 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| DKP Ring Conformation | Boat |

Theoretical conformational analysis, typically employing quantum chemical methods, is used to predict the energetically preferred conformations of a molecule in the gas phase, free from crystal packing forces. These calculations can explore the potential energy surface as a function of key torsional angles of the side chains.

For many cyclic dipeptides, a non-planar boat conformation is calculated to be the lowest-energy structure for an isolated molecule. researchgate.netresearchgate.net This is often true even for compounds like Cyclo(Gly-Gly), which are found to be planar in the solid state, suggesting that crystal packing forces can overcome the small energy difference between the planar and boat forms. researchgate.net

In the case of Cyclo(L-Glu-L-Glu), Density Functional Theory (DFT) calculations predicted that the minimum energy structure has a boat conformation for the DKP ring, with the side chains folded above it. researchgate.netacs.org This theoretical result is in excellent agreement with the experimental X-ray data. A similar theoretical study on Cyclo(-Gly-Glu) would be crucial to determine the intrinsic conformational preferences of its DKP ring and the rotational freedom of the glutamic acid side chain.

Experimental Determination of Molecular Conformation (e.g., X-ray Crystallography)

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are vital for elucidating the structure of molecules in various states (solid, solution, gas) and for corroborating data from diffraction methods.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. The resulting spectra are highly sensitive to molecular structure, conformation, and intermolecular interactions such as hydrogen bonding.

In cyclic dipeptides, several key vibrational bands are used for structural diagnosis:

N-H Stretching: Typically observed in the 3200-3400 cm⁻¹ region, the position of this band is a sensitive indicator of hydrogen bonding. researchgate.net

Amide I Band: Occurring around 1650-1700 cm⁻¹, this band is primarily due to the C=O stretching vibration of the cis-peptide bonds in the DKP ring. Its frequency is affected by hydrogen bonding and ring conformation. mdpi.comresearchgate.net

Amide II Band: Found near 1480 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching. It is characteristic of the cis-amide linkage found in DKP rings. researchgate.net

Studies on Cyclo(L-Glu-L-Glu) have utilized both FT-IR and Raman spectroscopy, in combination with N-deuteration, to assign the vibrational modes. The differences in hydrogen-bonding patterns between its two polymorphs were shown to have the greatest effect on the N-H and C=O stretching modes. researchgate.netacs.org For Cyclo(-Gly-Glu), these techniques would be invaluable for confirming the presence of the DKP ring and characterizing the hydrogen-bonding environment of the amide and carboxylic acid groups in both solid and solution states.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3214 | 3218 | Amide N-H group involved in H-bonding |

| C-H Stretch | 2900-2990 | 2900-2990 | CH and CH₂ groups of side chain |

| Amide I (C=O Stretch) | ~1670 | ~1680 | Carbonyl groups of the DKP ring |

| Amide II | Not specified | ~1481 | N-H bend and C-N stretch of cis-amide |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the three-dimensional structure of molecules in solution. Through the analysis of chemical shifts, coupling constants (³J), and Nuclear Overhauser Effects (NOEs), the average conformation and dynamics of a peptide can be characterized. nih.gov

For a cyclic dipeptide like Cyclo(-Gly-Glu), a full NMR analysis in a suitable solvent (e.g., D₂O or DMSO-d₆) would involve:

¹H and ¹³C NMR: To identify all proton and carbon resonances. The chemical shifts of the α-protons are particularly sensitive to the ring conformation.

COSY/TOCSY: To establish through-bond correlations and assign spin systems for each amino acid residue.

HSQC/HMBC: To assign ¹³C resonances based on one-bond and multiple-bond correlations to protons.

ROESY/NOESY: To identify through-space correlations between protons that are close to each other (< 5 Å). These NOE contacts are critical for defining the peptide's folding, including the DKP ring puckering and the spatial orientation of the glutamic acid side chain relative to the ring. nih.gov

| NMR Experiment | Information Obtained |

|---|---|

| ¹H, ¹³C | Chemical shifts, providing information on the local electronic environment of each nucleus. |

| COSY, TOCSY | Identifies coupled protons within each amino acid residue. |

| NOESY, ROESY | Measures inter-proton distances to define 3D structure and conformation. |

| ³JNH-αCH Coupling Constants | Provides data on the backbone torsional angle φ. |

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Computational Modeling and Simulation

Computational modeling is an essential tool that complements experimental techniques in structural analysis. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide deeper insights into molecular geometry, stability, and behavior. researchgate.net

DFT calculations are widely used to:

Optimize Molecular Geometry: Predict the lowest-energy conformation of an isolated molecule, which can then be compared to experimental structures. researchgate.netresearchgate.net

Calculate Vibrational Frequencies: Generate theoretical IR and Raman spectra that aid in the assignment of experimental bands. This is often done by calculating the potential energy distribution (PED) for each vibrational mode. mdpi.comosti.gov

Analyze Intermolecular Interactions: Model dimers or larger clusters to understand the hydrogen-bonding networks observed in crystals. researchgate.net

For Cyclo(L-Glu-L-Glu), DFT calculations using the B3-LYP functional and a cc-pVDZ basis set successfully predicted a boat conformation that matched the X-ray crystal structure. researchgate.netacs.org For Cyclo(-Gly-Glu), such calculations would be instrumental in predicting its preferred conformation, understanding the influence of the glutamic acid side chain on the DKP ring, and interpreting its vibrational spectra. Molecular dynamics simulations could further be used to explore the conformational landscape of the molecule in a solvent environment over time, providing a dynamic picture of its solution-state behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Spectra

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and predict the vibrational spectra of molecules. For cyclic dipeptides (CDPs), DFT calculations are crucial for determining the most stable three-dimensional conformations and understanding the nature of their chemical bonds.

Research on analogous CDPs, such as Cyclo(Gly-Gly) and Cyclo(L-Glu-L-Glu), provides a framework for the expected structural characteristics of Cyclo(-Gly-Glu). itjfs.comresearchgate.net The central 2,5-diketopiperazine (DKP) ring, the common feature of all CDPs, can adopt different conformations, primarily a planar or a puckered boat-like shape. itjfs.com DFT calculations for isolated gas-phase CDPs consistently predict that a boat conformation is the minimum energy structure. researchgate.netitjfs.com However, intermolecular forces, such as hydrogen bonding in the solid state or interactions with solvent molecules, can influence the ring to adopt a more planar geometry. itjfs.com

DFT calculations are also employed to simulate the vibrational spectra (Infrared and Raman) of the molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is generated. This calculated spectrum can be compared with experimental data to provide a detailed assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of N-H, C=O, and C-N bonds within the peptide backbone. researchgate.netmdpi.com For instance, studies on Cyclo(L-Glu-L-Glu) have shown that hydrogen bonding patterns significantly affect the vibrational modes associated with NH and CO stretching. researchgate.net The analysis of these spectra provides deep insight into both the molecular structure and the intermolecular interactions.

Illustrative DFT Vibrational Data for a Related Cyclic Dipeptide

The following table presents representative vibrational frequency assignments for a similar compound, Cyclo(L-Glu-L-Glu), derived from DFT calculations and experimental spectra. This data illustrates the type of information obtained from such analyses, which would be analogous for Cyclo(-Gly-Glu).

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT B3-LYP) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment Description |

| N-H Stretch | ~3450 | 3214 | 3218 | Stretching of the amide N-H bond |

| C-H Stretch | ~3000-3100 | 2900-2990 | 2900-2990 | Stretching of aliphatic C-H bonds |

| C=O Stretch (Amide I) | ~1750 | 1680 | 1660 | Stretching of the carbonyl C=O bond |

| N-H Bend (Amide II) | ~1520 | 1480 | 1481 | In-plane bending of the N-H bond coupled with C-N stretching |

| CH₂ Scissoring | ~1440 | 1444 | 1457 | Bending motion of the glycine (B1666218) CH₂ group |

Note: Data is based on findings for related compounds like Cyclo(L-Glu-L-Glu) and Cyclo(Gly-Gly) and serves as an illustrative example. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While DFT provides a static picture of the most stable molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms of the system, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, typically an explicit solvent like water. mdpi.com This technique is essential for understanding the conformational ensemble of a flexible molecule like Cyclo(-Gly-Glu) in a solution, which is more representative of a biological setting. google.com

For cyclic peptides, MD simulations can map the free-energy landscape, revealing the relative stabilities of different conformations and the energy barriers between them. nih.gov These simulations can track the puckering of the DKP ring, the rotation of the glutamic acid side chain, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. nih.govnih.gov For example, an MD study of the linear dipeptide L-Glycyl-L-Glutamic acid in a water box was used to understand its conformational variations and stability in an aqueous environment before docking it to a protein target. researchgate.netdergipark.org.tr A similar approach for Cyclo(-Gly-Glu) would elucidate how the cyclic constraint limits its conformational freedom compared to its linear form and how its side chain interacts with water molecules.

The results from MD simulations can be directly compared with experimental data from techniques like NMR spectroscopy to validate the computational model and provide a more complete picture of the peptide's solution structure. nih.govnih.gov

Typical Parameters for an MD Simulation of a Cyclic Peptide

This table outlines typical parameters used in an MD simulation study of a cyclic peptide in an aqueous solution.

| Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms and bonds. |

| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules to simulate solution behavior. |

| System Size | ~500-1000 solvent molecules | Ensures the peptide is fully solvated. |

| Simulation Time | 100 ns - 1 µs | Allows for adequate sampling of conformational space. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantifies structural stability, atomic fluctuations, and specific interactions. |

Note: This table represents a general methodology and is not based on a specific study of Cyclo(-Gly-Glu).

Computational Approaches in Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov Computational methods are pivotal in modern SAR studies, enabling the prediction of a molecule's activity and guiding the design of more potent and selective analogs. nih.govnih.gov For a compound like Cyclo(-Gly-Glu), computational SAR could be used to explore its potential as a modulator of a specific biological target, such as an enzyme or receptor.

The process often begins with molecular docking, a computational technique that predicts the preferred binding orientation of a ligand to a target protein. rsc.org For instance, the linear Gly-Glu dipeptide was computationally docked into the active site of caspase-3 to investigate its binding mechanism and potential anti-apoptotic properties. researchgate.net A similar study on Cyclo(-Gly-Glu) would involve docking its lowest energy conformations (obtained from DFT or MD) into a target protein to predict binding affinity and identify key interactions (e.g., hydrogen bonds, electrostatic interactions) between the peptide and the protein's amino acid residues.

Building on this, Quantitative Structure-Activity Relationship (QSAR) models can be developed. dergipark.org.tr This involves creating a library of virtual Cyclo(-Gly-Glu) analogs with modifications to the backbone or the glutamic acid side chain. For each analog, computational methods are used to calculate various molecular descriptors (e.g., size, shape, electronic properties, lipophilicity). These descriptors are then statistically correlated with experimentally determined (or computationally predicted) biological activity to build a predictive model. plos.org This model can then screen new, untested analogs to prioritize the synthesis of compounds with the highest predicted activity, accelerating the drug discovery process.

Conceptual Framework for a Cyclo(-Gly-Glu) SAR Study

The following table illustrates a hypothetical SAR study to optimize the binding of Cyclo(-Gly-Glu) to a target protein.

| Analog of Cyclo(-Gly-Glu) | Modification | Predicted Binding Affinity (Illustrative) | Rationale for Change |

| 1 (Parent) | None | -7.5 kcal/mol | Baseline compound |

| 2 | Replace L-Glu with D-Glu | -6.8 kcal/mol | Investigate stereochemistry effect on binding pose |

| 3 | Methylate Glu side chain carboxyl | -8.2 kcal/mol | Increase hydrophobicity and explore new interactions |

| 4 | Replace Gly with Ala | -7.1 kcal/mol | Probe steric tolerance in the binding pocket |

| 5 | Extend Glu side chain (Homoglutamate) | -7.9 kcal/mol | Assess if a longer side chain can reach additional residues |

Note: This table is purely illustrative to demonstrate the principles of a computational SAR study.

Biological Activities and Mechanistic Investigations of Cyclo Gly Glu

Neuropharmacological Research and Neuroprotective Effects

Cyclo(-Gly-Glu) and its analogs have demonstrated a range of effects on the nervous system, from modulating neurotransmitter activity to protecting neurons from damage and influencing cognitive processes.

Modulation of Neurotransmitter Systems (e.g., Dopamine (B1211576) Receptors, AMPA Receptors)

Research indicates that cyclic dipeptides, as a class, are investigated for their potential to modulate neurotransmitter systems. chemimpex.com Specifically, related cyclic dipeptides like Cyclo(Leu-Gly) have been shown to down-regulate dopamine (DA) receptors and reduce dopaminergic supersensitivity. nih.govmedchemexpress.com This is significant as it suggests a potential mechanism for preventing conditions like tardive and/or L-DOPA-induced dyskinesias. nih.govmedchemexpress.com Studies on Cyclo(Leu-Gly) have demonstrated its ability to attenuate the development of behavioral supersensitivity in both the mesolimbic and nigrostriatal dopamine tracts. nih.govnih.gov

Furthermore, research on Cyclo(-Gly-Pro), a structurally similar cyclic dipeptide, reveals its interaction with the glutamate (B1630785) system. It acts as an analog to the neurotransmitter glutamate and can inhibit its binding to receptors. biosynth.com It has also been found to act as a positive allosteric modulator of the AMPA receptor. wikipedia.org Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, and its receptors, including AMPA and NMDA receptors, are crucial for fast excitatory signaling and synaptic plasticity. wikipedia.orgmdpi.com The modulation of these systems by cyclic dipeptides highlights their potential to influence a wide array of neurological functions. chemimpex.comneiglobal.com

Table 1: Investigated Effects of Related Cyclic Dipeptides on Neurotransmitter Systems

| Cyclic Dipeptide | Neurotransmitter System | Observed Effect | Potential Implication |

|---|---|---|---|

| Cyclo(Leu-Gly) | Dopamine (DA) System | Down-regulates DA receptors; attenuates dopaminergic supersensitivity. nih.govmedchemexpress.com | Prevention of tardive and/or L-DOPA-induced dyskinesias. nih.gov |

Neuroprotection against Oxidative Stress and Cellular Damage

Cyclo(-Gly-Glu) and its related compounds have been studied for their ability to protect neurons from various forms of damage, including oxidative stress. For instance, Cyclo(-Gly-Pro) has been identified as a neuroprotective compound. sigmaaldrich.com Research on Cyclo-glycylproline (cGP), another related dipeptide, has shown it can attenuate cellular damage induced by hydrogen peroxide, a model of oxidative stress, in human neural stem cells. nih.gov This protective effect is mediated through the MDM2-p53 pathway. nih.gov

Oxidative stress is a key factor in the development of several brain diseases. researchgate.net The p53 protein, regulated by the E3 ubiquitin ligase MDM2, plays a crucial role in the cellular response to stress, including apoptosis (programmed cell death). nih.gov Studies have found that under oxidative stress, cGP treatment can upregulate MDM2, which in turn inhibits p53-mediated cell death. researchgate.net This suggests a mechanism by which these cyclic dipeptides can shield neural cells from oxidative damage. Furthermore, some cyclic dipeptides are noted for their antioxidant properties, which can help in reducing oxidative stress. chemimpex.comitjfs.com

Efficacy in Models of Ischemic Brain Injury and Associated Neuroregeneration

Cyclic dipeptides have shown promise in models of ischemic brain injury, a condition characterized by a lack of blood flow to the brain, leading to neuronal cell death. google.com Specifically, Cyclo(Pro-Gly) and its analog, cyclo-L-glycyl-L-2-allylproline, have been found to be neuroprotective after ischemic brain injury. nih.govacs.org These compounds can promote neuroregeneration and have been shown to substantially reverse or prevent neuronal damage in CNS tissues. google.com

The neuroprotective effects in the context of ischemia may involve protecting cells from both apoptotic and necrotic cell death. google.com The ability of these compounds to promote neurite outgrowth further supports their potential role in neuroregeneration following injury. google.com

Influence on Memory Processes, Cognition, and Antiamnesic Activity

There is evidence to suggest that cyclic dipeptides can positively influence memory and cognitive functions. Cyclo(-Gly-Pro) has been described as a memory-enhancing endogenous diketopiperazine. sigmaaldrich.com It has demonstrated antiamnesic effects in animal models. medchemexpress.comglpbio.comglpbio.cn One study identified Cyclo-prolylglycine as an endogenous memory-facilitating substance in the rat brain, suggesting the existence of a novel mechanism for memory regulation. researchgate.net

The cognitive-enhancing effects may be linked to the modulation of neurotransmitter systems and the promotion of neurotrophic factors. For example, Cyclo(-Gly-Pro) is known to mimic some of the pharmacological effects of pramiracetam, a nootropic agent known for enhancing cognition. researchgate.net

Table 2: Summary of Antiamnesic Activity of Cyclo-prolylglycine

| Study Model | Finding | Reference |

|---|---|---|

| Passive avoidance test in rats | Synthetic cycloprolylglycine showed 76% antiamnesic activity. | glpbio.comglpbio.cn |

Interaction with Neurotrophic Factors and Signaling Pathways (e.g., IGF-1, BDNF, MDM2-p53)

The neuroprotective and cognitive-enhancing effects of Cyclo(-Gly-Glu) and related peptides appear to be mediated through their interaction with key signaling pathways and neurotrophic factors. A significant body of research points to the interplay between these peptides and the Insulin-like Growth Factor-1 (IGF-1) signaling pathway. nih.govgoogle.com Glycine-proline-glutamate (GPE), a tripeptide from which Cyclo(-Gly-Glu) can be derived, is itself a cleavage product of IGF-1 and exerts neuroprotective actions. nih.govresearchgate.net

Cyclo-glycylproline (cGP) has been shown to induce the activation of the Akt signaling pathway, which subsequently enhances the expression of MDM2. nih.govresearchgate.net This upregulation of MDM2, a negative regulator of the tumor suppressor p53, helps to protect cells from apoptosis. nih.govresearchgate.netnih.gov This interaction between IGF-1 signaling and the MDM2-p53 pathway appears to be a crucial mechanism for the neuroprotective effects of these cyclic dipeptides against oxidative stress. researchgate.net

Furthermore, there is evidence linking these peptides to Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity. ijzi.netnih.gov Some studies suggest that the pharmacological effects of cGP may be determined by the stimulation of BDNF/TrkB signaling. researchgate.net For instance, it has been reported that cycloprolylglycine can markedly increase BDNF mRNA expression, which is closely related to learning and memory processes. researchgate.net

Anti-inflammatory and Analgesic Research

In addition to their neuropharmacological effects, certain cyclic dipeptides, including those structurally related to Cyclo(-Gly-Glu), have been investigated for their anti-inflammatory and pain-relieving properties.

Research has shown that compounds like Cyclo(-Ala-Gln) and Cyclo(Gly-Pro) possess anti-inflammatory properties. itjfs.combiosynth.com Studies on Cyclo-Gly-Pro (CGP) in mice have demonstrated its ability to attenuate nociceptive behavior and inflammatory responses. nih.gov It has shown effectiveness in various pain models, including the formalin test and acetic acid-induced writhing. nih.gov The anti-inflammatory action of CGP was observed through the reduction of paw edema induced by inflammatory agents. nih.gov

Furthermore, some cyclic dipeptides have been found to exhibit analgesic effects. researchgate.net For example, the antinociceptive effect of Cyclo(Pro-Gly) is suggested to be mediated through interaction with the opioid system. nih.gov Other related compounds have also shown promise in alleviating nociception and damage caused by inflammatory conditions. nih.gov The anti-inflammatory effects of these peptides may contribute to their neuroprotective actions, as inflammation is a known factor in many neurodegenerative diseases. nih.govresearchgate.net

Table 3: Investigated Anti-inflammatory and Analgesic Effects

| Compound | Investigated Effect | Model/Observation | Reference |

|---|---|---|---|

| Cyclo(-Ala-Gln) | Anti-inflammatory properties | General finding | biosynth.com |

| Cyclo(Gly-Pro) | Anti-inflammatory & Antinociceptive | Reduced paw edema and nociceptive behavior in mice models. nih.gov | nih.gov |

Investigation of Anti-inflammatory Mechanisms and Pathways

While direct studies on the anti-inflammatory mechanisms of Cyclo(-Gly-Glu) are limited, research on related cyclic dipeptides provides a framework for its potential activities. For instance, the cyclic dipeptide cyclo(His-Pro) has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways. nih.gov It suppresses the pro-inflammatory NF-κB signaling by activating the Nrf2-mediated heme oxygenase-1 pathway. nih.gov This dual action of inhibiting pro-inflammatory signals while activating antioxidant responses is a key mechanism in reducing inflammation. nih.gov

Another related compound, cyclo-Gly-Pro, has demonstrated the ability to reduce paw edema induced by inflammatory agents like carrageenan, compound 48/80, serotonin, and prostaglandin (B15479496) E2 in animal models. nih.gov This suggests an interference with various inflammatory mediators. nih.gov The reduction of myeloperoxidase (MPO) activity in the paw, an indicator of neutrophil presence, further supports its anti-inflammatory role. nih.gov The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the production of prostaglandins, which are key mediators of inflammation and pain. acs.org The ability of some cyclic dipeptides to modulate these pathways suggests a potential mechanism for the anti-inflammatory effects of Cyclo(-Gly-Glu).

Attenuation of Nociceptive Behavior and Pain Response

Research on analogous cyclic dipeptides indicates a potential role for Cyclo(-Gly-Glu) in pain modulation. For example, cyclo-Gly-Pro has been shown to significantly inhibit both the neurogenic and inflammatory phases of formalin-induced pain in mice. nih.gov Its antinociceptive effect was also observed in the acetic acid-induced writhing test and the hot plate test, with the response in the latter being inhibited by naloxone, suggesting an interaction with the opioid system. nih.gov Furthermore, cyclo-Gly-Pro treatment led to an increase in c-Fos-positive neurons in the periaqueductal gray, a key area in the descending pain modulatory pathway. nih.govresearchgate.net

Substance P is a neuropeptide involved in transmitting nociceptive signals from the periphery to the central nervous system. jneurosci.org The observation that intrathecal injections of Substance P can evoke pain-like behaviors underscores its role in nociception. jneurosci.org The ability of certain compounds to modulate the release or action of such neuropeptides is a potential mechanism for analgesia. Some studies have shown that glucocorticoid receptors on nociceptive neurons can be targets for rapid, non-genomic pain control. nih.gov This highlights another potential pathway through which compounds like cyclic dipeptides could exert analgesic effects.

Role of Antioxidant Properties in Biological Contexts

The antioxidant properties of cyclic dipeptides are a significant aspect of their biological activity. While specific data on Cyclo(-Gly-Glu) is not extensively detailed, the broader class of cyclic dipeptides has been noted for its antioxidant potential. acs.orgsemanticscholar.org For example, cyclo(His-Pro) has been identified as an endogenous peptide with a neuroprotective role, partly attributed to its ability to enhance cellular antioxidant capacity. semanticscholar.orgnih.gov It has been shown to protect against oxidative damage by activating the Nrf2 signaling pathway. nih.govoup.com

The mechanism often involves the scavenging of free radicals and the modulation of antioxidant enzyme expression. researchgate.net For instance, some cyclic dipeptides found in food sources have demonstrated antioxidant activity. acs.orgsemanticscholar.org The antioxidant effects of these peptides can contribute to their other biological activities, such as anti-inflammatory and anti-hepatitis effects, by mitigating oxidative stress-induced cellular damage. acs.org The interplay between antioxidant and anti-inflammatory pathways is crucial, as seen with cyclo(His-Pro), where the activation of the Nrf2 antioxidant pathway leads to the suppression of the pro-inflammatory NF-κB pathway. nih.gov

Anticancer and Antitumor Research (Contextualized through Cyclic Dipeptides)

The investigation into the anticancer properties of cyclic dipeptides, or 2,5-diketopiperazines (DKPs), has revealed promising avenues for therapeutic development. nih.gov These compounds exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. nih.gov

In vitro Cytotoxicity and Growth Inhibition Studies

Numerous studies have demonstrated the in vitro cytotoxicity of cyclic dipeptides against a variety of cancer cell lines. These compounds have been shown to inhibit the proliferation of cell lines such as HCT-116 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer). nih.gov For instance, certain proline-based cyclic dipeptides have exhibited moderate to significant inhibitory effects. nih.gov The cytotoxic potential of these compounds is often evaluated using assays like the MTT assay, which measures cell viability. researchgate.net

The table below summarizes the cytotoxic activity of various cyclic dipeptides against different cancer cell lines, providing a context for the potential of Cyclo(-Gly-Glu) in this area.

| Cyclic Dipeptide | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Cyclo(l-Leu-l-Pro) | HCT-116, HepG2, MCF-7 | Moderate inhibition of proliferation | nih.gov |

| Cyclo(d-Leu-l-Pro) | ECA-109, HeLa-S3, PANC-1 | Moderate inhibition at 20 μM | nih.gov |

| Cyclo(l-IIe-l-Pro) | HCT-116, HepG2, MCF-7 | Inhibition of proliferation | nih.gov |

| Cyclo(l-Val-l-Pro) | HeLa | 33.3% inhibition at 100 μg/mL | nih.gov |

| Cyclo(Tyr-Cys) | HeLa, MCF-7, HT-29 | Antitumor activity at >100 μM | itjfs.com |

| Cyclo(Phe-Pro) | MCF-7, HeLa, HT-29 | Inhibition of cancer cell growth at 1-5 µM | itjfs.com |

| Cyclo(Val-Pro) | HT-29 | Lower IC50 value than doxorubicin | itjfs.com |

It is important to note that the cytotoxicity can be selective, with some compounds showing less effect on normal cell lines compared to cancer cells, which is a desirable characteristic for potential anticancer agents. mdpi.com

Mechanisms of Apoptosis Induction and Differentiation Modulation

The anticancer effects of cyclic dipeptides are often mediated through the induction of apoptosis, or programmed cell death, in cancer cells. Some cyclic dipeptides initiate apoptosis by activating key enzymes in the apoptotic cascade, such as caspase-3. itjfs.com The induction of apoptosis is a critical mechanism for eliminating cancerous cells.

In addition to inducing apoptosis, some cyclic dipeptides can modulate cellular differentiation. For example, cyclo(Trp-Trp) and cyclo(Phe-Pro) have been reported to enhance the differentiation of HT-29 colon cancer cells. itjfs.com The Fas receptor, a death domain-containing receptor on the cell surface, is a key player in the extrinsic pathway of apoptosis. biointerfaceresearch.com The potential for cyclic peptides to interact with such receptors and trigger apoptosis is an area of active investigation. biointerfaceresearch.com Furthermore, some studies have suggested that targeting integrin signaling pathways, which are involved in cell survival and resistance to anticancer drugs, could enhance the apoptotic effects of therapies. mdpi.com

Other Biological Modulations and Interactions

Cyclo(-Gly-Glu) and related cyclic dipeptides are known to participate in a variety of other biological processes. cymitquimica.com Their enhanced stability allows them to have more sustained interactions within biological systems. cymitquimica.com They have been investigated for their potential to modulate neurotransmitter activity and participate in peptide signaling pathways. cymitquimica.comchemimpex.com For instance, cyclo(Leu-Gly) has been shown to down-regulate dopamine receptors and attenuate dopaminergic supersensitivity. medchemexpress.com

In the realm of neuroprotection, cyclic dipeptides like cyclo(Gly-Pro) have shown promise. Studies on cyclo(Gly-Pro) have demonstrated its ability to attenuate oxidative stress-induced cell death in human neural stem cells by modulating the MDM2-p53 pathway. researchgate.net This suggests a role in protecting neuronal cells from damage. Furthermore, some cyclic dipeptides can interact with and modulate the activity of various proteins, including enzymes and receptors, which can have broad physiological implications. oup.com The ability of synthetic polymers with pendant carbohydrates, known as glycopolymers, to mimic cell surface glycans and modulate immune system responses highlights the diverse ways in which such molecules can interact with biological systems. nih.gov

Involvement in Peptide Signaling Pathways

Cyclic dipeptides are recognized as an important class of signaling molecules, largely due to their enhanced stability. mdpi.com The cyclization of the peptide backbone in Cyclo(-Gly-Glu) confers significant resistance to degradation by peptidases, which readily cleave linear peptides. cymitquimica.commdpi.com This inherent stability allows the molecule to persist longer in biological systems, enabling it to function effectively as a metabolic intermediate or signaling messenger. Research indicates that Cyclo(-Gly-Glu) is a candidate for modulating neurotransmitter activity, a role that is critical in neuropharmacology and the study of neurological disorders. chemimpex.comcymitquimica.com

The functional scope of CDPs is broad, with many acting as modulators of complex cellular communication processes. mdpi.com Studies on various CDPs have revealed their capacity to interact with G protein-coupled receptors and other peptide receptors, thereby influencing downstream signaling cascades. mdpi.com For example, certain CDPs have been shown to modulate key inflammatory and antioxidant pathways, such as those involving nuclear factor-κB (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2). oup.com While the specific pathways directly governed by Cyclo(-Gly-Glu) are a subject of ongoing investigation, its structural characteristics and the established activities of related CDPs strongly suggest its participation in crucial biological signaling events. chemimpex.com

Receptor and Enzyme Interaction Profiling

The biological effects of Cyclo(-Gly-Glu) are predicated on its interactions with specific proteins, including receptors and enzymes. Due to its constituent amino acids, a primary putative target for Cyclo(-Gly-Glu) is the N-methyl-D-aspartate (NMDA) receptor. csic.esresearchgate.net Activation of the NMDA receptor is a complex process that uniquely requires the binding of two different co-agonists: glutamate and glycine (B1666218). researchgate.netnih.gov The receptor possesses distinct binding sites for these amino acids on its GluN2 and GluN1 subunits, respectively, and these sites are allosterically coupled, meaning the binding of one ligand can influence the binding of the other. nih.govnih.gov It is hypothesized that the constrained conformation of Cyclo(-Gly-Glu) may allow it to interact with the NMDA receptor in a novel manner, potentially acting as a partial agonist, an antagonist, or an allosteric modulator of receptor function.

Regarding enzyme interactions, the primary characteristic of Cyclo(-Gly-Glu) is its resistance to proteolysis. cymitquimica.commdpi.com However, this does not preclude interaction. Some enzymes are highly specific; for instance, Cys-Gly dipeptidases have been identified that specialize in cleaving a specific dipeptide. nih.gov This suggests that while Cyclo(-Gly-Glu) is generally stable, it may serve as a substrate or inhibitor for as-yet-unidentified peptidases. Furthermore, studies on other CDPs have shown they can influence enzymatic activity indirectly; for example, some have been found to increase the expression of alkaline phosphatase, indicating a role in regulating enzyme levels. nih.gov

| Potential Molecular Target | Basis for Proposed Interaction | Potential Effect | References |

|---|---|---|---|

| NMDA Receptor | Composed of the receptor's two obligatory co-agonists, glycine and glutamic acid. | Modulation of receptor activation or inhibition; potential alteration of glutamatergic neurotransmission. | csic.es, researchgate.net, nih.gov |

| Peptidases/Proteases | Cyclic dipeptide structure. | High resistance to enzymatic degradation, leading to increased biological half-life. | mdpi.com, cymitquimica.com |

| Alkaline Phosphatase | Observed activity with other cyclic dipeptides. | Potential regulation of enzyme expression and activity. | nih.gov |

Potential in Biomaterial Applications and Hydrogel Formulation

The unique chemical properties of Cyclo(-Gly-Glu) make it a valuable component in the field of biomaterials, especially in the development of hydrogels for tissue engineering. chemimpex.com Cyclic dipeptides are known to act as low molecular weight gelators that can spontaneously self-assemble in water. nih.govmdpi.com This process is driven by specific non-covalent forces, primarily hydrogen bonding between the diketopiperazine rings, which facilitates the formation of supramolecular polymers. mdpi.comacs.org These polymers then entangle to create a three-dimensional nanofibrous network that effectively traps water, resulting in a hydrogel. nih.govuq.edu.au

The feasibility of this application is supported by studies on structurally similar CDPs. For instance, cyclo(Phe-Glu), which also contains a glutamic acid residue, is a known hydrogelator. mdpi.com The resulting hydrogels possess properties that are highly desirable for biomedical applications. They can closely mimic the architecture of the natural extracellular matrix (ECM), providing a scaffold that supports cell adhesion, growth, and differentiation. nih.govuq.edu.au Furthermore, these peptide-based hydrogels often exhibit stimuli-responsive behaviors, such as thermo-reversibility (transitioning from gel to sol upon heating) and thixotropy (shear-thinning), which makes them suitable for use as injectable materials for minimally invasive procedures. nih.govmdpi.com The incorporation of cyclic peptides containing specific motifs into biomaterial scaffolds has been shown to enhance cell binding and guide tissue regeneration. cambridge.orgnih.gov

| Application Area | Underlying Mechanism | Key Properties of Resulting Material | Potential Use | References |

|---|---|---|---|---|

| Hydrogelator | Self-assembly via non-covalent interactions (e.g., hydrogen bonding). | Forms 3D nanofibrous network that mimics the extracellular matrix (ECM). | Scaffolds for tissue engineering. | chemimpex.com, nih.gov, uq.edu.au |

| Injectable Biomaterial | Shear-thinning and self-healing properties (thixotropy). | Material flows under pressure and reforms upon removal of stress. | Minimally invasive delivery of scaffolds or drugs. | nih.gov, mdpi.com |

| Smart Biomaterial | Stimuli-responsive nature of self-assembly. | Thermo-reversible; gel-sol transition is dependent on temperature or pH. | Controlled release systems and advanced cell culture matrices. | mdpi.com, acs.org |

Preclinical and Translational Research on Cyclo Gly Glu

In vitro Pharmacological Profiling

Cell-Based Assays for Efficacy and Selectivity

In vitro studies are fundamental in elucidating the efficacy and selectivity of Cyclo(-Gly-Glu) at the cellular level. Research indicates that this cyclic dipeptide may modulate neurotransmitter activity, suggesting its potential to interact with specific neuronal receptors and pathways. cymitquimica.comchemimpex.com Cell-based assays are crucial for determining its neuroprotective effects and understanding its mechanism of action.

For instance, studies on related cyclic dipeptides, such as Cyclo(-Gly-Pro), have demonstrated neuroprotective properties in various cell models. Cyclo-L-prolylglycine, a similar endogenous neuropeptide, has been shown to possess mnemotropic and neuroprotective qualities. researchgate.net It has been observed to reduce the number of early apoptotic cells, which could be a mechanism for its protective action. researchgate.net While direct data on Cyclo(-Gly-Glu) in specific cell-based efficacy and selectivity assays is emerging, the findings from structurally similar compounds provide a strong rationale for its investigation.

The table below summarizes findings from related cyclic dipeptides, offering a comparative perspective on potential bioactivities.

| Cyclic Dipeptide | Cell Line | Assay Type | Observed Effect |

| Cyclo-L-prolylglycine | HEK293, SH-SY5Y | Proliferation (Ki-67, EdU incorporation), Apoptosis | No significant effect on proliferation; reduced early apoptotic cells. researchgate.net |

| Cyclo(l-Phe-l-Hyp) | U87-MG, U251 (human glioma) | Proliferation (IC50) | Inhibited proliferation with IC50 values of 5.8 µM and 18.6 µM, respectively. nih.gov |

| Cyclo(l-Leu-l-Hyp) | U87-MG, U251 (human glioma) | Proliferation (IC50) | Inhibited proliferation with IC50 values of 14.5 µM and 29.4 µM, respectively. nih.gov |

| Cyclo(l-Leu-l-Pro) | U87-MG, U251 (human glioma) | Proliferation (IC50) | Inhibited proliferation with IC50 values of 1.3 µM and 19.8 µM, respectively. nih.gov |

Enzyme Stability and Resistance to Degradation

A significant advantage of cyclic peptides like Cyclo(-Gly-Glu) is their enhanced stability compared to their linear counterparts. cymitquimica.comresearchgate.net The cyclic structure provides resistance to enzymatic degradation by peptidases, which is a major challenge for the therapeutic use of linear peptides. researchgate.netnih.govoup.com This inherent stability can lead to a longer biological half-life and improved bioavailability. chemimpex.com

The structural rigidity and resistance to enzymatic breakdown make cyclodipeptides (CDPs), also known as diketopiperazines (DKPs), suitable candidates for pharmaceutical applications. researchgate.netnih.gov This characteristic is crucial for developing orally active drugs, as it allows the compound to survive the harsh enzymatic environment of the gastrointestinal tract.

In vivo Efficacy Studies in Animal Models

Assessment of Behavioral and Functional Outcomes

Animal models are instrumental in evaluating the in vivo efficacy of Cyclo(-Gly-Glu) and its analogs. Studies on related compounds have shown promising results in improving behavioral and functional outcomes in models of neurological disorders. For example, the analog NNZ-2566, derived from Gly-Pro-Glu, has demonstrated neuroprotective efficacy in a rat model of acute focal stroke. researchgate.net

In a mouse model, Cyclo-Gly-Pro (CGP) was found to attenuate nociceptive behavior in both the neurogenic and inflammatory phases of the formalin test. nih.gov This antinociceptive effect was observed for up to 6 hours after treatment in the acetic acid-induced writhing test. nih.gov Importantly, CGP did not cause changes in motor performance, suggesting a specific effect on pain pathways. nih.gov Furthermore, the antinociceptive response to CGP in the hot plate test was inhibited by naloxone, indicating a potential involvement of the opioid system. nih.gov

Histopathological and Biochemical Analyses of Therapeutic Effects

Histopathological and biochemical analyses provide concrete evidence of the therapeutic effects of Cyclo(-Gly-Glu) at the tissue and molecular levels. In animal models of brain injury, administration of related compounds has been shown to reduce infarct size and neuronal damage.

In a study on Cyclo-Gly-Pro (CGP) in mice, an increase in the number of c-Fos-positive neurons was observed in the periaqueductal gray, suggesting activation of descending pain inhibitory pathways. nih.gov Furthermore, CGP attenuated the hyperalgesic response induced by carrageenan and reduced the associated paw edema. nih.gov Biochemical analysis revealed that CGP also decreased the activity of myeloperoxidase (MPO) in the paw, an indicator of neutrophil infiltration and inflammation. nih.gov These findings support the anti-inflammatory properties of this class of compounds.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds like Cyclo(-Gly-Glu). uq.edu.au By systematically modifying the chemical structure, researchers can identify key features responsible for efficacy and selectivity. acs.org For cyclic peptides, this can involve altering the amino acid sequence, introducing non-natural amino acids, or modifying the peptide backbone. kyoto-u.ac.jpnih.gov

SAR studies on other cyclic peptides have demonstrated that even minor modifications can significantly impact bioactivity. acs.org For instance, the configuration of constituent amino acids can influence the cytotoxic effects of proline-containing diketopiperazines. nih.gov The development of analogs of Gly-Pro-Glu, such as NNZ-2566 where the proline moiety is alpha-methylated, has led to improved pharmacokinetic properties, including a longer half-life and better oral bioavailability. researchgate.net

The goal of SAR studies for Cyclo(-Gly-Glu) would be to design derivatives with enhanced neuroprotective effects, improved blood-brain barrier penetration, and optimized pharmacokinetic profiles. uq.edu.auacs.org These studies are essential for translating the therapeutic potential of this cyclic dipeptide into clinically viable drugs.

Identification of Key Pharmacophores and Structural Determinants

The biological activity of the cyclic dipeptide Cyclo(-Gly-Glu) is intrinsically linked to its three-dimensional structure and the specific chemical groups it presents for interaction with biological targets. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to exert a particular biological effect. For Cyclo(-Gly-Glu), key determinants of its activity are rooted in its constrained cyclic backbone and the functional groups of its constituent amino acids, glycine (B1666218) and glutamic acid.

The cyclic nature of the dipeptide imparts a conformational rigidity not found in its linear counterpart, which is a critical factor for its biological profile. nih.gov This fixed conformation can lead to higher affinity and selectivity for specific protein targets. nih.gov The glutamic acid residue is a particularly important structural determinant. cymitquimica.com Its side chain contains a carboxylic acid group, which is negatively charged at physiological pH. This anionic group can participate in crucial ionic interactions or hydrogen bonding with receptors or enzyme active sites, significantly influencing the molecule's binding and activity. cymitquimica.com

While specific pharmacophore models for Cyclo(-Gly-Glu) are not extensively detailed in the literature, general principles for cyclic peptides suggest that the precise orientation of the glutamic acid side chain, combined with the spatial arrangement of the peptide backbone's carbonyl and amide groups, constitutes the primary pharmacophore. jst.go.jpacs.org These elements collectively define the molecule's interaction surface with its biological partners.

Table 1: Key Structural Features of Cyclo(-Gly-Glu) and Their Potential Roles

| Structural Feature | Potential Functional Role in Biological Activity |

| Diketopiperazine Ring | Provides a rigid, conformationally constrained scaffold. nih.gov |

| Glutamic Acid Side Chain (-CH₂-CH₂-COOH) | Acts as a key interaction point via its negatively charged carboxyl group, potentially forming ionic bonds or hydrogen bonds with biological targets. cymitquimica.com |

| Peptide Bond Carbonyl and Amide Groups | Participate in hydrogen bonding, contributing to binding affinity and specificity. |

Impact of Amino Acid Chirality on Biological Activity

Chirality, or the "handedness" of a molecule, is a fundamental aspect of pharmacology, as biological systems like enzymes and receptors are themselves chiral. acs.orgresearchgate.net In peptides, the stereochemistry of the constituent amino acids can dramatically alter the three-dimensional structure and, consequently, the biological activity. frontiersin.org

Cyclo(-Gly-Glu) is composed of glycine, which is achiral, and glutamic acid, which is chiral and can exist as either L-glutamic acid or D-glutamic acid. The vast majority of amino acids found in terrestrial proteins are in the L-configuration. acs.org Therefore, the biological activity of Cyclo(-Gly-L-Glu) is expected to differ significantly from that of Cyclo(-Gly-D-Glu).

Changing the chirality of an amino acid within a cyclic peptide alters the topography of the molecule. nih.gov This can affect how the peptide fits into a binding pocket and can influence its resistance to enzymatic degradation. frontiersin.org Studies on other cyclic dipeptides have demonstrated that diastereoisomers (peptides differing in the chirality of one or more amino acids) can exhibit vastly different potencies. For instance, in one study, the D-Pro-containing diastereoisomer of a cyclic dipeptide was found to be three times weaker in its cytotoxic effect compared to its L-Pro counterpart, highlighting the profound influence of stereochemistry. nih.gov While direct comparative studies on the biological activities of Cyclo(-Gly-L-Glu) and Cyclo(-Gly-D-Glu) are not widely reported, it is a well-established principle that the chirality of the glutamic acid residue is a critical determinant of the molecule's biological function. nih.govnih.gov

Table 2: Potential Impact of Glutamic Acid Chirality on Cyclo(-Gly-Glu) Properties

| Property | Cyclo(-Gly-L-Glu) | Cyclo(-Gly-D-Glu) | Rationale |

| Receptor Binding Affinity | Potentially higher for targets evolved to recognize L-amino acids. | Potentially lower or may interact with different targets. | Biological receptors are chiral and often stereospecific. acs.orgresearchgate.net |

| Enzymatic Stability | May be susceptible to enzymes specific for L-amino acid-containing peptides. | Often exhibits enhanced resistance to standard proteases. frontiersin.org | Proteolytic enzymes are stereoselective. frontiersin.org |

| Biological Activity | Expected to have a distinct biological activity profile. | Expected to have a different, possibly weaker or novel, activity profile. nih.gov | The overall 3D shape and pharmacophore presentation are altered. nih.gov |

Pharmacokinetic and Biotransformation Research

Metabolic Fate and Degradation Pathways

The metabolic fate of a therapeutic agent describes its transformation within a biological system. For peptides, this often involves enzymatic degradation. A significant advantage of cyclic peptides like Cyclo(-Gly-Glu) is their enhanced resistance to proteolysis compared to linear peptides. nih.gov However, they are not metabolically inert.

The primary metabolic pathway for the degradation of Cyclo(-Gly-Glu) is expected to be the hydrolysis of one of the two amide (peptide) bonds within the diketopiperazine ring. This ring-opening would initially produce the linear dipeptide, Glycyl-glutamic acid (Gly-Glu). Subsequently, this linear dipeptide would be further metabolized by peptidases into its constituent amino acids: glycine and glutamic acid. nih.gov

These resulting amino acids are endogenous substances and would enter the body's natural amino acid pool. They can then be utilized for protein synthesis or further catabolized through well-established metabolic pathways. researchgate.net For example, γ-glutamylcyclotransferase is an enzyme that initiates the degradation of glutathione (B108866) by acting on its γ-glutamyl bond, demonstrating a cellular mechanism for processing glutamyl-containing compounds. researchgate.net The degradation of Cyclo(-Gly-Glu) is advantageous from a toxicological perspective, as its metabolites are natural amino acids. nih.gov